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Compound of Interest

Compound Name:
6-Chloro-5-

hydroxynicotinaldehyde

CAS No.: 176433-55-9

Cat. No.: B069868

Get Quote

Executive Summary
6-Chloro-5-hydroxynicotinaldehyde is a high-value pyridine scaffold, serving as a critical

"orthogonally reactive" intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK

pathways) and neonicotinoid derivatives. Its structural uniqueness lies in the adjacency of three

distinct reactive centers: an electrophilic aldehyde, a nucleophilic hydroxyl (at C5), and a

displaceable chloride (at C6).

This application note details a robust, scalable synthetic route starting from the cost-effective 6-

hydroxynicotinic acid.[1] Unlike theoretical pathways, this protocol prioritizes intermediate

stability and avoids common pitfalls such as over-reduction or accidental dechlorination.
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Challenge Solution

C5 Functionalization

Direct hydroxylation of pyridines is difficult. We

utilize a Nitration-Reduction-Diazotization

sequence to install the C5-OH.

C6 Deoxychlorination

Conversion of the C6-OH (tautomeric lactam) to

C6-Cl requires activation. We employ POCl₃ on

the nitro-intermediate to activate the position

while simultaneously forming the acid chloride.

Aldehyde Stability

Aldehydes with adjacent leaving groups are

prone to polymerization. We recommend

Reduction-Oxidation (RedOx) via the alcohol

rather than direct reduction to ensure purity.

Retrosynthetic Strategy
The synthesis is designed via a "Functional Group Interconversion" (FGI) approach. We retro-

analyze the target to the stable Methyl 6-chloro-5-hydroxynicotinate ester, which is derived from

the nitro-precursor.
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Target:
6-Chloro-5-hydroxynicotinaldehyde

Intermediate 1:
(6-Chloro-5-hydroxypyridin-3-yl)methanol

Oxidation (MnO2)

Intermediate 2:
Methyl 6-chloro-5-hydroxynicotinate

Reduction (NaBH4)

Intermediate 3:
Methyl 5-amino-6-chloronicotinate

Diazotization/Hydrolysis

Intermediate 4:
Methyl 6-chloro-5-nitronicotinate

Nitro Reduction (Fe/AcOH)

Starting Material:
6-Hydroxynicotinic Acid

Nitration & POCl3 Chlorination

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis showing the stepwise construction of the functionalized

pyridine core.

Detailed Experimental Protocols
Phase 1: Core Functionalization (Nitration &
Chlorination)
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This phase transforms the starting material into a fully functionalized pyridine core, installing

the nitrogen source at C5 and the chlorine at C6.

Step 1.1: Synthesis of 5-Nitro-6-hydroxynicotinic acid
Mechanism: Electrophilic aromatic substitution. The 6-hydroxy group (pyridone form) activates

the C5 position.

Reagents: 6-Hydroxynicotinic acid (1.0 eq), Fuming HNO₃ (d=1.5), H₂SO₄.

Protocol:

Dissolve 6-hydroxynicotinic acid (10 g) in conc. H₂SO₄ (30 mL) at 0°C.

Add fuming HNO₃ (1.5 eq) dropwise, maintaining internal temperature <10°C.

Warm to 45°C and stir for 4 hours. (Monitor by TLC: Mobile phase MeOH/DCM 1:10).

Pour onto crushed ice (200 g). The yellow precipitate is 5-nitro-6-hydroxynicotinic acid.

Filter, wash with cold water, and dry. Yield: ~85%.[2][3]

Step 1.2: Synthesis of Methyl 6-chloro-5-nitronicotinate
Mechanism: Vilsmeier-Haack type deoxychlorination followed by esterification.

Reagents: 5-Nitro-6-hydroxynicotinic acid, POCl₃ (excess), PCl₅ (cat.), Methanol.

Protocol:

Suspend the nitro-acid (10 g) in POCl₃ (50 mL). Add PCl₅ (1.0 g) as catalyst.

Reflux (105°C) for 6–8 hours. The solution will turn clear as the acid chloride forms.

Concentrate under reduced pressure to remove excess POCl₃. Caution: POCl₃ is

corrosive.

Dissolve the residue in anhydrous DCM (50 mL) and cool to 0°C.

Add dry Methanol (5 eq) dropwise (exothermic). Stir for 2 hours.
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Quench with sat. NaHCO₃. Extract with DCM.

Product: Methyl 6-chloro-5-nitronicotinate (Solid). Yield: ~75-80%.

Phase 2: The "Switch" (Nitro to Hydroxyl)
Converting the nitro group to a hydroxyl in the presence of a reactive chloride requires a mild

reduction followed by a controlled diazotization.

Step 2.1: Reduction to Methyl 5-amino-6-chloronicotinate
Critical Note: Do NOT use catalytic hydrogenation (H₂/Pd-C), as this will remove the C6-

Chlorine (hydrodehalogenation). Use Iron (Fe) or Tin(II) Chloride.

Protocol:

Dissolve nitro-ester (5 g) in AcOH (50 mL) / EtOH (50 mL).

Add Iron powder (Fe, 5 eq) and heat to 60°C for 2 hours.

Filter through Celite to remove iron residues. Concentrate filtrate.

Neutralize with NaHCO₃ and extract with EtOAc.

Result: Methyl 5-amino-6-chloronicotinate.

Step 2.2: Diazotization to Methyl 6-chloro-5-hydroxynicotinate
Mechanism: Formation of diazonium salt followed by hydrolysis.

Protocol:

Dissolve the amine (3 g) in 35% H₂SO₄ (20 mL) at 0–5°C.

Add NaNO₂ (1.2 eq) in water dropwise. Stir for 30 min to form the diazonium salt.

Hydrolysis: Warm the solution to 80°C for 1 hour. Gas evolution (N₂) indicates hydrolysis.

Cool, neutralize carefully to pH 4–5, and extract with EtOAc.
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Purification: Flash chromatography (Hexane/EtOAc). This yields the phenol.

Phase 3: Redox Adjustment (Ester to Aldehyde)
Direct reduction of esters to aldehydes (using DIBAL-H at -78°C) is often capricious on scale.

The "Reduction-Oxidation" two-step method is more reliable for this substrate.

Step 3.1: Reduction to Alcohol
Reagents: NaBH₄, MeOH/THF.

Protocol:

Dissolve methyl 6-chloro-5-hydroxynicotinate (2 g) in THF (20 mL).

Add NaBH₄ (4 eq) and heat to reflux. Add MeOH dropwise to catalyze.

Quench with NH₄Cl. Extract with EtOAc.

Product: (6-Chloro-5-hydroxypyridin-3-yl)methanol.

Step 3.2: Oxidation to Target Aldehyde
Reagents: MnO₂ (Activated) or Dess-Martin Periodinane (DMP). MnO₂ is preferred for

benzylic-type alcohols.

Protocol:

Dissolve the alcohol in DCM or Chloroform.

Add activated MnO₂ (10 eq). Stir at room temperature for 12 hours.

Filter through Celite. Concentrate.

Final Product:6-Chloro-5-hydroxynicotinaldehyde.
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1. Nitration
(HNO3/H2SO4, 45°C)

2. Chlorination/Esterification
(POCl3 then MeOH)

 Intermediate: 5-Nitro-6-OH-Acid

3. Nitro Reduction
(Fe/AcOH, 60°C)

*Avoid H2/Pd*

 Intermediate: Methyl 6-Cl-5-Nitro-Ester

4. Diazotization
(NaNO2, H2SO4 -> 80°C)

 Intermediate: Methyl 6-Cl-5-Amino-Ester

5. RedOx Sequence
(NaBH4 -> MnO2)

 Intermediate: Methyl 6-Cl-5-OH-Ester

Click to download full resolution via product page

Figure 2: Sequential workflow highlighting the critical "No-Hydrogenation" rule at Step 3.

Analytical Validation (Self-Validating System)
To ensure the protocol is working, verify these checkpoints:
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Checkpoint Analytical Method
Expected Signal /
Observation

After Step 1.2 ¹H NMR (CDCl₃)

Appearance of Methyl singlet

(~3.9 ppm). Disappearance of

broad OH/NH lactam signals.

After Step 2.1 LC-MS

Mass shift: -30 amu (Nitro

to Amine

).

After Step 3.2 ¹H NMR (DMSO-d6)

Aldehyde proton: Distinct

singlet at δ 9.9–10.1 ppm.

Phenolic OH: Broad singlet at

>10 ppm (exchangeable with

D₂O).

Safety & Handling
POCl₃ (Phosphorus Oxychloride): Reacts violently with water. Quench reactions slowly at

low temperatures. Use strictly anhydrous glassware.

Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.

Pyridine Derivatives: Often possess biological activity.[4] Handle with gloves and in a fume

hood to avoid inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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